1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid involves intricate steps that lead to the formation of structurally complex molecules. For instance, Khan et al. (2011) describe the synthesis of benzenesulfonylamino-propionic acid derivatives, highlighting the significance of intramolecular interactions in shaping the final structure (Khan, M., Khan, I., Arshad, M., Rafique, H., & Harrison, W., 2011). Similarly, Aziz‐ur‐Rehman et al. (2017) discuss the synthesis of sulfamoyl and piperidine derivatives, emphasizing the role of different functional groups in achieving desired properties (Aziz‐ur‐Rehman, Samreen Ahtzaz, M. Abbasi, S. Z. Siddiqui, S. Rasool, & I. Ahmad, 2017).
Molecular Structure Analysis
The molecular structure of related compounds showcases a variety of intramolecular interactions, such as aromatic π-π stacking and short C-H···O interactions, which are crucial in determining the compound's stability and reactivity. For example, the study by Khan et al. (2011) provides detailed crystallographic data, illustrating the structural nuances of benzenesulfonylamino-propionic acid derivatives (Khan, M., Khan, I., Arshad, M., Rafique, H., & Harrison, W., 2011).
Chemical Reactions and Properties
The chemical behavior of 1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid and its derivatives can be complex, involving a range of reactions such as Michael-type addition and carbene insertion reactions, as discussed by Ochiai et al. (1991). These reactions contribute to the functional versatility of the compound, enabling the synthesis of various derivatives with potential pharmacological interest (Ochiai, M., Kunishima, M., Tani, S., & Nagao, Y., 1991).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structure, play a significant role in their application and study. For instance, the structural analysis by Khan et al. (2011) reveals the impact of intramolecular interactions on the physical stability and crystalline form of benzenesulfonylamino-propionic acid derivatives (Khan, M., Khan, I., Arshad, M., Rafique, H., & Harrison, W., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, pH-dependence, and the potential for forming derivatives, underscore the chemical versatility of 1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid. Studies such as those by Ochiai et al. (1991) illustrate the compound's reactivity, showcasing its potential in synthetic chemistry and pharmacological applications (Ochiai, M., Kunishima, M., Tani, S., & Nagao, Y., 1991).
Scientific Research Applications
Catalytic Synthesis Applications : The research by Webster-Gardiner et al. (2017) highlights the use of Rhodium (Rh) catalysis for the production of 1-phenyl substituted alkene products via oxidative arene vinylation. This process provides potential advantages over traditional methods in synthesizing alkyl arenes, especially in producing unsaturated products (Webster-Gardiner et al., 2017).
Antimicrobial and Antioxidant Activities : Egbujor et al. (2019) discuss the synthesis of new phenylsulfamoyl carboxylic acids and their molecular docking, antimicrobial, and antioxidant activities. These compounds have shown significant activity against various microorganisms and diseases, indicating their potential in pharmacological applications (Egbujor et al., 2019).
Structural Analysis : Khan et al. (2011) describe the crystal structures and conformational differences of related benzenesulfonylamino carboxylic acids. Understanding these structures is vital for the development of new compounds with specific properties (Khan et al., 2011).
Synthesis of Novel Compounds : Ochiai et al. (1991) detail the generation of [β-(Phenylsulfonyl) alkylidene] carbenes and their use in synthesizing 1-(phenylsulfonyl) cyclopentenes. This research opens pathways for creating new organic compounds with various applications (Ochiai et al., 1991).
Synthesis of Alkaloids : Miki et al. (2007) report the synthesis of benzo-γ-carboline alkaloid cryptosanginolentine, demonstrating the utility of 1-benzenesulfonyl compounds in alkaloid synthesis (Miki et al., 2007).
Catalytic Applications in Alcohol Oxidation : Hazra et al. (2015) explore the use of sulfonated Schiff base copper(II) complexes, including benzenesulfonic acid derivatives, as catalysts in alcohol oxidation. This highlights the compound's role in facilitating important chemical reactions (Hazra et al., 2015).
properties
IUPAC Name |
1-(benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-17(21)18(15-7-3-1-4-8-15)11-13-19(14-12-18)24(22,23)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUOHSNLBQSJJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)C(=O)O)S(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368928 | |
Record name | 1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid | |
CAS RN |
101730-55-6 | |
Record name | 1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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